
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase enzyme. Farnesyltransferase is an enzyme that is responsible for the attachment of farnesyl groups to proteins, which is essential for the proper functioning of many proteins, including Ras proteins. Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation. Mutations in Ras genes are commonly found in many types of cancer, making Ras proteins a potential target for cancer therapy. FTI-277 has been shown to inhibit the activity of farnesyltransferase, leading to the inhibition of Ras protein function and potential anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the search for new drugs due to their remarkable therapeutic efficacy . This makes them a promising area of study in the fight against bacterial infections, especially in the face of increasing microbial resistance .
Anticancer Activity
The compound has shown potential in the treatment of cancer. For instance, it has been used in the development of a new series of chalcones that have shown cytotoxic effects against lung carcinoma cell lines . The compound has also been found to increase the expression levels of certain genes in lung cancer cells, which could potentially be used in cancer treatment .
Synthesis of Metal Complexes
The compound has been used in the synthesis of metal complexes, such as those with Cu (II), Co (II), Ni (II), and Zn (II) acetates . These complexes have been found to have potential applications in various fields, including medicinal chemistry .
Herbicidal Activity
Some studies have found that the herbicidal activity of certain compounds can be significantly improved by the introduction of furan derivatives . This suggests that the compound could potentially be used in the development of more effective herbicides .
Antifungal Activity
Furan derivatives have been found to have significant antifungal activity . This makes them a promising area of study in the development of new antifungal drugs .
Antiviral Activity
Furan derivatives have also been found to have antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs .
Anti-inflammatory and Analgesic Activity
Furan derivatives have been found to have anti-inflammatory and analgesic activities . This suggests that the compound could potentially be used in the treatment of conditions involving inflammation and pain .
Antioxidant Activity
Furan derivatives have been found to have antioxidant activity . This suggests that the compound could potentially be used in the prevention of diseases caused by oxidative stress .
Eigenschaften
IUPAC Name |
N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLQGZFQFNTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B2696162.png)
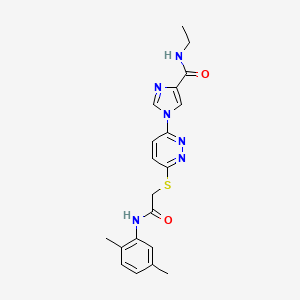
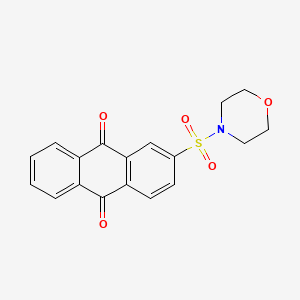

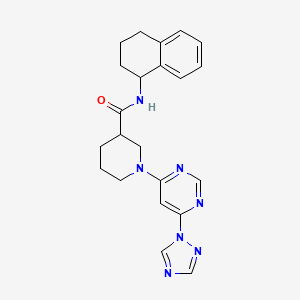
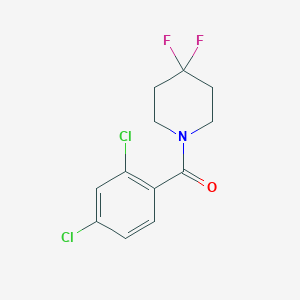
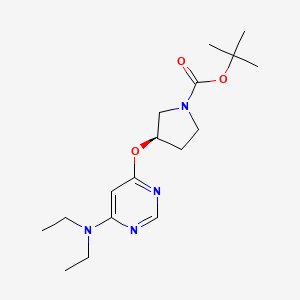
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)
![N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2696173.png)
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)

![4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2696182.png)